Nurr1 Transcriptional Activation: 4A7C-301 Exhibits 7.7-Fold Lower EC50 and 3.8-Fold Higher Maximal Induction than Chloroquine
In a Nurr1-LBD luciferase reporter assay performed in SK-N-BE(2)C human neuroblastoma cells, 4A7C-301 achieved an EC50 of 6.53 µM with an 18.12-fold maximal induction, whereas chloroquine (CQ) displayed an EC50 of 50.25 µM [1]. The earlier lead compound 4A7C-101 exhibited an EC50 of 121.22 nM but with lower fold-induction than 4A7C-301 [1]. The combination of reduced EC50 and enhanced maximal transcriptional response distinguishes 4A7C-301 as the most effective Nurr1 activator in the 4A7C series [1].
| Evidence Dimension | Nurr1 transcriptional activation (EC50 and fold-induction) |
|---|---|
| Target Compound Data | EC50 = 6.53 µM; Maximal fold-induction = 18.12-fold |
| Comparator Or Baseline | Chloroquine (CQ): EC50 = 50.25 µM; 4A7C-101: EC50 = 121.22 nM |
| Quantified Difference | 4A7C-301 EC50 is 7.7-fold lower than CQ; 4A7C-301 fold-induction is 3.8-fold higher than CQ (18.12 vs ~4.76) |
| Conditions | Nurr1-LBD luciferase reporter assay in SK-N-BE(2)C human neuroblastoma cells |
Why This Matters
Lower EC50 and higher maximal induction directly translate to greater target engagement and transcriptional output at clinically achievable concentrations, making 4A7C-301 the preferred tool compound for probing Nurr1-dependent neuroprotection in PD models.
- [1] Kim, J., et al. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models. Nat Commun 14, 4283 (2023). View Source
